molecular formula C12H15NO B1601687 5,5-Dimethyl-4-phenyl-1-pyrroline N-oxide CAS No. 20894-18-2

5,5-Dimethyl-4-phenyl-1-pyrroline N-oxide

Cat. No.: B1601687
CAS No.: 20894-18-2
M. Wt: 189.25 g/mol
InChI Key: MUXKTUGSCKJXKI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethyl-4-phenyl-1-pyrroline N-oxide typically involves the reaction of pyrroline with dimethylamine to form 5,5-dimethyl-1-pyrroline. This intermediate is then oxidized using oxygen under controlled conditions to yield the desired N-oxide . The reaction often requires organic solvents such as methanol or dichloromethane and catalysts like silver chloride. Temperature and reaction time are critical factors in ensuring the successful formation of the N-oxide .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing efficient purification techniques to obtain high yields of the compound .

Chemical Reactions Analysis

Types of Reactions: 5,5-Dimethyl-4-phenyl-1-pyrroline N-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation typically yields oxides, while reduction can produce various reduced forms of the compound .

Comparison with Similar Compounds

  • 5,5-Dimethyl-1-pyrroline N-oxide
  • 4-Phenyl-1-pyrroline N-oxide
  • 2,2-Dimethyl-3,4-dihydro-2H-pyrrole 1-oxide

Uniqueness: 5,5-Dimethyl-4-phenyl-1-pyrroline N-oxide is unique due to its specific structure, which enhances its stability and reactivity as a spin trap. Compared to similar compounds, it offers better performance in detecting and stabilizing free radicals, making it a preferred choice in ESR spectroscopy and related applications .

Properties

IUPAC Name

2,2-dimethyl-1-oxido-3-phenyl-3,4-dihydropyrrol-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-12(2)11(8-9-13(12)14)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUXKTUGSCKJXKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC=[N+]1[O-])C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30489288
Record name 2,2-Dimethyl-1-oxo-3-phenyl-3,4-dihydro-2H-1lambda~5~-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30489288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20894-18-2
Record name 2,2-Dimethyl-1-oxo-3-phenyl-3,4-dihydro-2H-1lambda~5~-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30489288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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